4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
4-Acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. The acetyl and benzenesulfonamide substituents enhance its pharmacokinetic properties, such as solubility and bioavailability, while the ether linkage at the 6-position of the triazolopyridazine moiety provides conformational flexibility for target binding .
Properties
IUPAC Name |
4-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-11(22)13-3-5-14(6-4-13)26(23,24)17-9-10-25-16-8-7-15-19-18-12(2)21(15)20-16/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQJTOIKBDANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves several key steps:
Formation of Triazolo-pyridazinyl Moiety: : Starting with the synthesis of the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group, which is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate ring-forming agents under controlled conditions.
Coupling with Benzenesulfonamide: : This involves the coupling of the triazolo-pyridazinyl moiety with benzenesulfonyl chloride using an appropriate base, usually in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production process is optimized for higher yield and cost-effectiveness. This involves:
Batch Processing: : Large-scale reactors are used to carry out the reactions under strictly controlled temperatures and pressures.
Purification: : Methods such as crystallization, filtration, and chromatography are employed to ensure the purity of the compound.
Quality Control: : Rigorous quality control measures, including spectroscopic and chromatographic analyses, are implemented to meet industry standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes several key chemical reactions:
Oxidation: : Can be oxidized to form sulfone derivatives under oxidative conditions.
Reduction: : Can be reduced to yield sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions where sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols in solvents like acetonitrile under basic conditions.
Major Products Formed
Oxidation: : Formation of corresponding sulfone derivatives.
Reduction: : Production of sulfide derivatives.
Substitution: : Generation of various substituted sulfonamide products.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
Research applications in biology include studying the biological activity of sulfonamide derivatives, particularly their antibacterial properties.
Medicine
In medicinal chemistry, this compound serves as a scaffold for designing drugs with potential therapeutic effects, including antibacterial and anti-inflammatory activities.
Industry
Industrially, it is used in the synthesis of advanced materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes that are crucial for bacterial cell wall synthesis, leading to antibacterial effects. The molecular target primarily includes the enzyme dihydropteroate synthase, which plays a critical role in the biosynthesis of folate in bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are often explored for their biological activities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural Comparison of Key Analogues
Functional and Pharmacological Insights
Polarity and Solubility : The sulfonamide and acetyl groups in the target compound confer higher polarity compared to ethoxyphenyl or methoxybenzyl analogs (e.g., 891117-12-7), which may improve aqueous solubility and reduce metabolic instability .
In contrast, acetamide derivatives (e.g., 894067-38-0) lack this sulfonamide-mediated interaction .
Biological Activity : Compounds like N-(4-methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) prioritize lipophilicity for membrane permeability, whereas the target compound’s sulfonamide may favor extracellular target engagement .
Antioxidant Potential: Analogues with tert-butylphenolic groups (e.g., compound 16) exhibit radical-scavenging activity, a feature absent in the acetyl-sulfonamide derivative, highlighting divergent therapeutic applications .
Biological Activity
The compound 4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to cancer treatment and kinase inhibition.
Chemical Structure
The compound belongs to the class of triazolo-pyridazine derivatives , which are known for their diverse pharmacological properties. The structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of the c-Met kinase , a receptor tyrosine kinase implicated in various cancers. The c-Met pathway is crucial for cell proliferation, survival, and metastasis. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound showed significant cytotoxicity with IC50 values as follows:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
These values indicate that the compound effectively inhibits cell viability at low concentrations, suggesting potent anticancer properties .
Apoptosis Induction
Further investigations into the mechanism revealed that compounds similar to This compound can induce apoptosis in cancer cells. The results from acridine orange staining tests demonstrated significant apoptosis induction in treated cells compared to controls .
Case Studies
A notable case study involved a series of synthesized triazolo-pyridazine derivatives tested for their biological activity. Among them, several compounds exhibited promising results in inhibiting c-Met kinase activity with comparable efficacy to established drugs like Foretinib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
